molecular formula C10H8N2O2 B2861246 4-Aminoisoquinoline-3-carboxylic acid CAS No. 1557541-30-6

4-Aminoisoquinoline-3-carboxylic acid

Cat. No. B2861246
CAS RN: 1557541-30-6
M. Wt: 188.186
InChI Key: AXXDGYYOEPMSLD-UHFFFAOYSA-N
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Description

4-Aminoisoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H8N2O2 . It has a molecular weight of 188.18 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The compound also contains an amino group and a carboxylic acid group .


Chemical Reactions Analysis

As a carboxylic acid derivative, this compound may undergo reactions typical of this class of compounds . For instance, it can react with bases to form ionic salts, or undergo substitution of the hydroxyl hydrogen .

Scientific Research Applications

Chromatographic Separation and Spectrometric Identification

Research on tetrahydroisoquinoline alkaloids, closely related to 4-Aminoisoquinoline-3-carboxylic acid, has led to the identification of oxidation products through chromatographic separation and spectrometric techniques. This area of study provides insights into the oxidative chemistry and potential biochemical applications of isoquinoline derivatives (F. Zhang & G. Dryhurst, 2001).

NMDA Receptor Antagonists

Compounds derived from kynurenic acid, akin to this compound, have been synthesized and evaluated for antagonist activity at the glycine site on the NMDA receptor. This research underlines the importance of structural characteristics for binding and antagonist activity, suggesting potential therapeutic applications in neurological disorders (R. Carling et al., 1992).

Free-Radical Scavenging and Enzyme Inhibitory Activity

A series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives, similar in structure to this compound, have demonstrated significant free-radical scavenging capabilities and moderate inhibitory activities against enzymes such as d-amino acid oxidase, acetylcholinesterase, and butyrylcholinesterase. This highlights their potential as therapeutic agents in oxidative-stress-related diseases (J. Solecka et al., 2014).

Synthesis of Tetrahydroisoquinoline Derivatives

The synthesis of tetrahydroisoquinoline derivatives, including methods for creating highly constrained nonproteinogenic amino acid derivatives, showcases the versatility of these compounds in chemical synthesis and drug design (I. Huber & D. Seebach, 1987). The development of new synthetic pathways opens avenues for the creation of novel therapeutic agents.

Antitumor Activity

Isoquinoline-1-carboxaldehyde thiosemicarbazone derivatives, structurally related to this compound, have been synthesized and evaluated for antineoplastic activity, showing promise as potential treatments for leukemia. This indicates the broader applicability of isoquinoline derivatives in cancer research (M. Liu et al., 1995).

Safety and Hazards

The safety data sheet for a similar compound, Isoquinoline-3-carboxylic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for 4-Aminoisoquinoline-3-carboxylic acid are not available, research in the field of carboxylic acid derivatives is ongoing. For instance, carbohydrates, which are carboxylic acid derivatives, are being explored for their potential in drug development .

properties

IUPAC Name

4-aminoisoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-8-7-4-2-1-3-6(7)5-12-9(8)10(13)14/h1-5H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXDGYYOEPMSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1557541-30-6
Record name 4-aminoisoquinoline-3-carboxylic acid
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